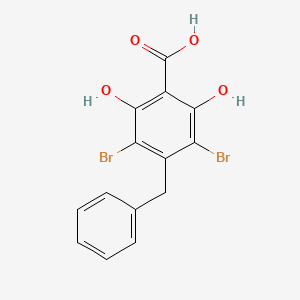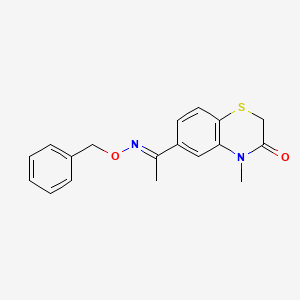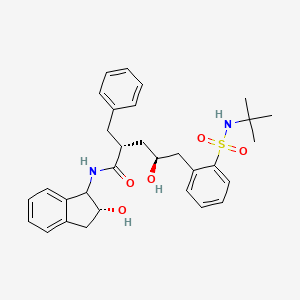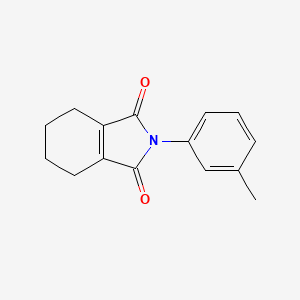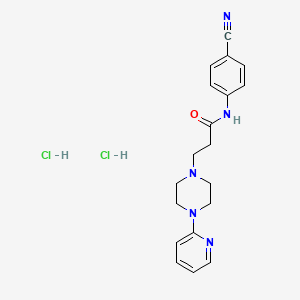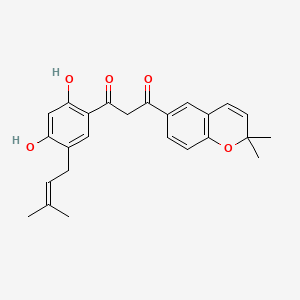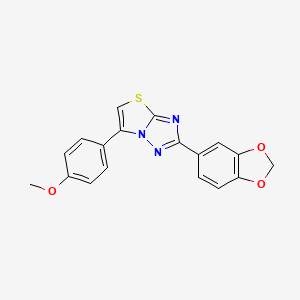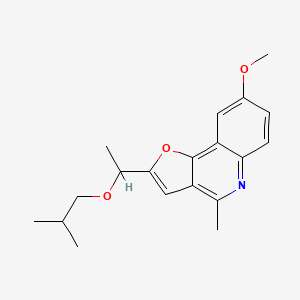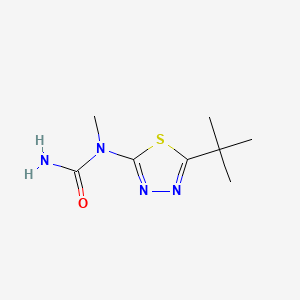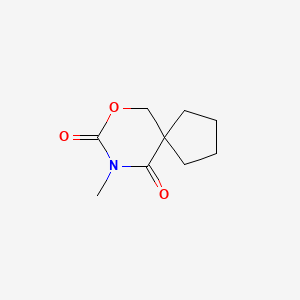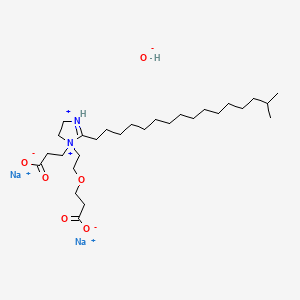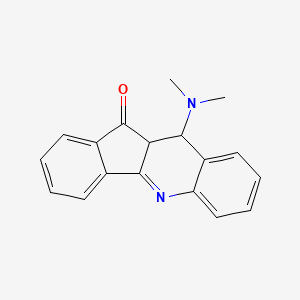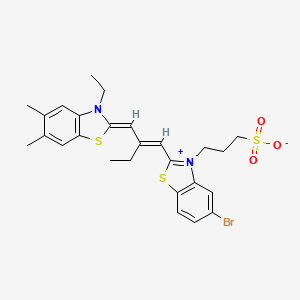
2-(2-((5-Bromo-3-(3-sulphonatopropyl)-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-ethyl-5,6-dimethylbenzothiazolium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 254-732-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Méthodes De Préparation
The preparation of EINECS 254-732-2 involves several synthetic routes and reaction conditions. One common method is the direct combination of elements at elevated temperatures, which is a straightforward approach for synthesizing metal chalcogenides . Industrial production methods often involve chemical precipitation and co-precipitation processes, which include steps like chemical reaction, nucleation, and crystal growth . These methods are cost-effective and yield high-quality products with fine grains.
Analyse Des Réactions Chimiques
EINECS 254-732-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield elemental forms of the compound .
Applications De Recherche Scientifique
EINECS 254-732-2 has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other compounds. In biology, it may be used in studies involving cellular processes and interactions. In medicine, it could be explored for its potential therapeutic properties. Industrial applications include its use in manufacturing processes and as a component in various products .
Mécanisme D'action
The mechanism of action of EINECS 254-732-2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
EINECS 254-732-2 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include amyl nitrite, bismuth tetroxide, and mercurous oxide . What sets EINECS 254-732-2 apart is its unique chemical structure and properties, which make it suitable for specific applications that other compounds may not be able to fulfill.
Propriétés
Numéro CAS |
39981-04-9 |
|---|---|
Formule moléculaire |
C26H29BrN2O3S3 |
Poids moléculaire |
593.6 g/mol |
Nom IUPAC |
3-[5-bromo-2-[(E)-2-[(Z)-(3-ethyl-5,6-dimethyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C26H29BrN2O3S3/c1-5-19(14-25-28(6-2)21-12-17(3)18(4)13-24(21)34-25)15-26-29(10-7-11-35(30,31)32)22-16-20(27)8-9-23(22)33-26/h8-9,12-16H,5-7,10-11H2,1-4H3 |
Clé InChI |
SIWBZPYXOLAGLL-UHFFFAOYSA-N |
SMILES isomérique |
CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)Br)CCCS(=O)(=O)[O-])/C=C\3/N(C4=C(S3)C=C(C(=C4)C)C)CC |
SMILES canonique |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Br)CCCS(=O)(=O)[O-])C=C3N(C4=C(S3)C=C(C(=C4)C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


